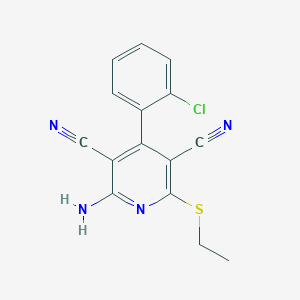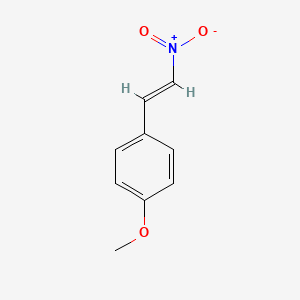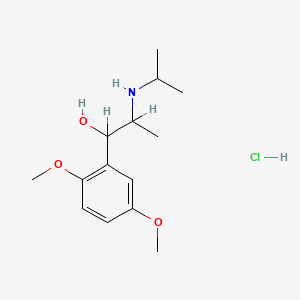
Isopropylmethoxamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropylmethoxamine hydrochloride is a chemical compound with the molecular formula C14H24ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group, a methoxy group, and an amine group, making it a versatile reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Isopropylmethoxamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime. The reaction conditions typically include the use of methanol and a suitable base to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the methanolysis of hydroxylamine sulfonates. This method is preferred due to its efficiency and scalability. The reaction involves the use of methanol and hydroxylamine sulfonates, resulting in the formation of this compound and a by-product, such as sulfuric acid .
化学反应分析
Types of Reactions
Isopropylmethoxamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and ethers.
科学研究应用
Isopropylmethoxamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and amines.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of isopropylmethoxamine hydrochloride involves its interaction with specific molecular targets. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER). This inhibition leads to an increase in DNA strand breaks and apoptosis, which can potentiate the anti-tumor activity of alkylating agents .
相似化合物的比较
Similar Compounds
Methoxyamine: Similar in structure but lacks the isopropyl group.
Hydroxylamine: Similar in reactivity but lacks the methoxy group.
N-methylhydroxylamine: An isomer of methoxyamine with different reactivity.
Uniqueness
Isopropylmethoxamine hydrochloride is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ability to inhibit DNA repair mechanisms makes it particularly valuable in medical research and therapeutic applications .
属性
CAS 编号 |
61-15-4 |
|---|---|
分子式 |
C14H24ClNO3 |
分子量 |
289.8 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H23NO3.ClH/c1-9(2)15-10(3)14(16)12-8-11(17-4)6-7-13(12)18-5;/h6-10,14-16H,1-5H3;1H |
InChI 键 |
PDUFACBDZZVKBL-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl |
规范 SMILES |
CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl |
相关CAS编号 |
550-53-8 (Parent) |
同义词 |
isopropylmethoxamine isopropylmethoxamine hydrochloride isopropylmethoxamine, (+)-isomer isopropylmethoxamine, (DL)-isomer isopropylmethoxamine, (L)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


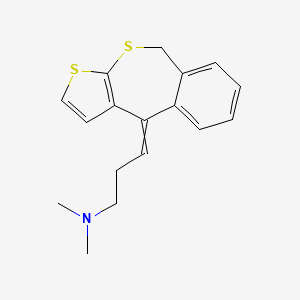
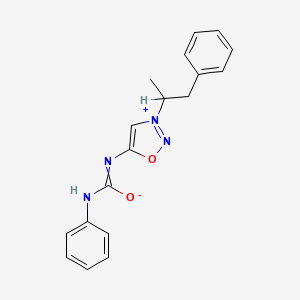
![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)
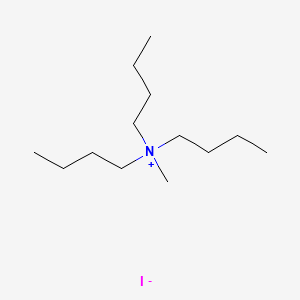
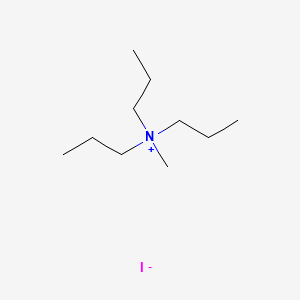
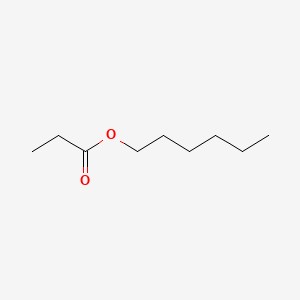
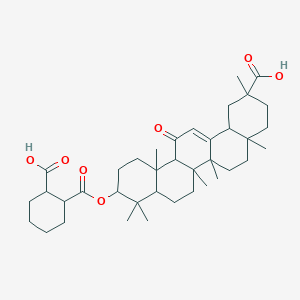
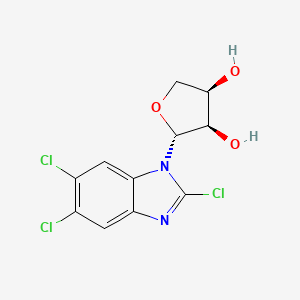
![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)
![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)
![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)

